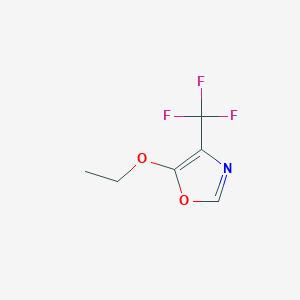

5-Ethoxy-4-(trifluoromethyl)oxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H6F3NO2 |

|---|---|

Molecular Weight |

181.11 g/mol |

IUPAC Name |

5-ethoxy-4-(trifluoromethyl)-1,3-oxazole |

InChI |

InChI=1S/C6H6F3NO2/c1-2-11-5-4(6(7,8)9)10-3-12-5/h3H,2H2,1H3 |

InChI Key |

JQAHQTXUBCBBSI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(N=CO1)C(F)(F)F |

Origin of Product |

United States |

The Foundation: Oxazole Heterocycles in Synthesis

Oxazole (B20620) rings, five-membered heterocyclic structures containing one nitrogen and one oxygen atom, are pivotal building blocks in advanced synthetic methodologies. nih.govnumberanalytics.com Their unique electronic and structural characteristics make them versatile scaffolds for constructing complex molecular architectures. numberanalytics.com The aromatic nature of the oxazole ring provides a degree of stability, while the presence of heteroatoms offers reactive sites for various chemical transformations. numberanalytics.comslideshare.net This adaptability has led to their incorporation into a wide array of compounds with applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comaip.org The ability to functionalize the oxazole core at multiple positions allows chemists to fine-tune the properties of the resulting molecules, making them highly valuable intermediates in the synthesis of new chemical entities. museonaturalistico.it

The Modulators: Trifluoromethyl and Ethoxy Groups

The chemical personality of 5-ethoxy-4-(trifluoromethyl)oxazole is profoundly influenced by its two key substituents: the trifluoromethyl group (-CF3) and the ethoxy group (-OCH2CH3).

The trifluoromethyl group is a powerful modulator of chemical and physical properties. nih.gov Its high electronegativity, intermediate between that of fluorine and chlorine, significantly impacts the electronic nature of the molecule. wikipedia.org This electron-withdrawing capacity can alter the acidity and basicity of nearby functional groups and influence the reactivity of the heterocyclic ring. nih.govwikipedia.org Furthermore, the introduction of a -CF3 group often enhances a molecule's lipophilicity (its ability to dissolve in fats and lipids) and metabolic stability. rsc.orgnih.gov This is due to the strength of the carbon-fluorine bond, which is more resistant to metabolic breakdown compared to a carbon-hydrogen bond. nih.gov In the context of drug design, these properties can lead to improved pharmacokinetic profiles. rsc.orgnih.gov

The interplay between the electron-withdrawing trifluoromethyl group and the electron-donating potential of the ethoxy group creates a unique electronic environment within the this compound molecule, dictating its reactivity and potential applications.

The Research Landscape: a Focus on Fluorinated Oxazoles

Academic and industrial research into 5-ethoxy-4-(trifluoromethyl)oxazole and its structural relatives is driven by the quest for new molecules with tailored properties. While specific research on this exact compound is not extensively documented in publicly available literature, the broader field of fluorinated oxazoles provides a clear research trajectory.

The synthesis of trifluoromethyl-containing heterocycles is a major area of investigation. rsc.orgrsc.org Researchers are continuously developing novel synthetic methods to efficiently introduce the -CF3 group into heterocyclic systems. These strategies often involve the use of specialized trifluoromethyl building blocks or direct trifluoromethylation reactions. rsc.org

The exploration of oxazole (B20620) derivatives in medicinal chemistry is another significant research avenue. nih.govmuseonaturalistico.it Scientists are investigating how the incorporation of different substituents on the oxazole ring affects biological activity. nih.gov For instance, studies have explored the antioxidant properties of various oxazole-5(4H)-one derivatives. nih.gov The synthesis of various 5-alkoxy-substituted oxazole compounds has also been a subject of patent literature, indicating commercial interest in this class of molecules. google.com

Advancements in the Synthesis of this compound and Related Fluorinated Scaffolds

The oxazole ring is a privileged heterocyclic motif found in numerous biologically active compounds and natural products. The introduction of fluorine-containing substituents, such as the trifluoromethyl (CF₃) group, can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity. This has led to a surge in research focused on developing efficient synthetic routes to fluorinated oxazoles, including the specific target this compound. This article details various cyclization strategies that have been developed for the construction of this and related fluorinated oxazole frameworks.

Mechanistic Elucidations and Reaction Pathway Analyses

Mechanistic Studies of Cyclization Reactions

The formation of the oxazole (B20620) ring in 5-ethoxy-4-(trifluoromethyl)oxazole and related structures often proceeds through cyclization reactions. These transformations can be facilitated by various means, including Lewis acid catalysis and pathways involving radical intermediates.

Lewis Acid Catalysis:

Lewis acids, such as zinc triflate (Zn(OTf)₂), have been shown to be effective catalysts in the synthesis of oxazole derivatives. mdpi.comthieme-connect.com A proposed mechanism for the Zn(OTf)₂-catalyzed synthesis of oxazoles containing a CF₃-substituted alcohol unit from N-propargylamides and trifluoropyruvates involves the activation of the triple bond in the N-propargylamide by the Lewis acid. mdpi.com This activation enhances the electrophilicity of the alkyne, facilitating a regioselective intramolecular 5-exo-dig cyclization to form an oxazoline (B21484) intermediate. mdpi.com This intermediate can then further react to yield the final oxazole product. mdpi.com Control experiments have indicated that the reaction may not proceed through a radical pathway and that the oxazoline is a key intermediate in this process. mdpi.com Other Lewis acids like iron(III) chloride (FeCl₃) and ytterbium(III) triflate (Yb(OTf)₃) have also been utilized in the synthesis of oxazoles and other heterocycles, showcasing the versatility of this catalytic approach. mdpi.comthieme-connect.comnih.gov

Radical Pathways:

In contrast to Lewis acid-catalyzed reactions, some synthetic routes to trifluoromethyl-substituted isoxazoles, which are structurally related to oxazoles, have been shown to proceed via radical pathways. organic-chemistry.orgresearchgate.netnih.gov For instance, a metal-free, cascade reaction involving the trifluoromethyloximation, cyclization, and elimination of α,β-unsaturated carbonyl compounds with sodium triflinate (CF₃SO₂Na) and tert-butyl nitrite (B80452) (tBuONO) is initiated by the oxidation of CF₃SO₂Na to generate a trifluoromethyl radical. organic-chemistry.org This radical then participates in a series of steps to form the final isoxazole (B147169) product. organic-chemistry.orgresearchgate.netnih.gov

Molecular Electron Density Theory (MEDT) in Understanding Reaction Mechanisms

Molecular Electron Density Theory (MEDT) provides a powerful framework for analyzing the electronic details of reaction mechanisms. mdpi.com By examining the changes in electron density along a reaction path, MEDT offers insights into the reactivity and selectivity of chemical transformations. mdpi.com This theory has been applied to understand the polar Diels-Alder reaction between 2,4-dimethyl-5-ethoxyoxazole and ethyl 4,4,4-trifluorocrotonate, a reaction relevant to the formation of trifluoromethylated pyridine (B92270) derivatives from oxazole precursors. researchgate.netresearchgate.net

Analysis of Nucleophilic and Electrophilic Parr Functions

A key aspect of MEDT is the use of Parr functions to identify the most nucleophilic and electrophilic centers within a molecule. mdpi.comrsc.org In the context of the Diels-Alder reaction between 2,4-dimethyl-5-ethoxyoxazole and ethyl 4,4,4-trifluorocrotonate, analysis of the nucleophilic and electrophilic Parr functions revealed that the C4 position of the oxazole is the most nucleophilic center, while the C7 position of the trifluorocrotonate is the most electrophilic. researchgate.net This analysis correctly predicted the regioselectivity observed experimentally, where the primary interaction occurs between these two centers. researchgate.net The conceptual density functional theory (CDFT) reactivity indices indicated that the trifluorocrotonate acts as a strong electrophile and the ethoxyoxazole as a strong nucleophile. researchgate.netresearchgate.net

Electron Localization Function (ELF) Studies

The Electron Localization Function (ELF) is a tool used within MEDT to visualize and analyze the electronic structure of molecules and the changes that occur during a reaction. mdpi.comjussieu.frtum.de ELF analysis of the transition state in the aforementioned Diels-Alder reaction provided evidence for a non-concerted, two-stage, one-step molecular mechanism. researchgate.net This means that the two new single bonds are not formed simultaneously but rather in a sequential manner within a single transition state. researchgate.net Specifically, the formation of the C1-C6 single bond is followed by the formation of the C4-C5 single bond. researchgate.net

Intrinsic Reaction Coordinate (IRC) Profiles

Intrinsic Reaction Coordinate (IRC) calculations are employed to map the reaction pathway from the transition state to the reactants and products. researchgate.netresearchgate.net For the Diels-Alder reaction between 2,4-dimethyl-5-ethoxyoxazole and ethyl 4,4,4-trifluorocrotonate, IRC analysis confirmed that the identified transition state (TS1n) leads to the formation of a unique cycloadduct (CA1n), which is consistent with the experimental outcome. researchgate.netresearchgate.net The energy profiles derived from these calculations also helped to confirm the endo stereoselectivity of the reaction. researchgate.netresearchgate.net

Investigation of Transition States and Reactive Intermediates

The study of transition states and reactive intermediates is fundamental to understanding reaction mechanisms. In the synthesis of trifluoromethyl-substituted isoxazoles via a [3+2] cycloaddition reaction, computational studies at the DFT level have been used to analyze the transition state geometries and activation energies. nih.gov These studies revealed that the transition state leading to the formation of the observed 3,5-disubstituted isoxazole is energetically more favorable than the one leading to the isomeric 3,4-disubstituted product, explaining the high regioselectivity of the reaction. nih.gov The calculated activation energies were in good agreement with the mild reaction conditions used experimentally. nih.gov

In the Lewis acid-catalyzed synthesis of oxazoles, the formation of an oxazoline intermediate has been identified as a key step. mdpi.com This intermediate was synthesized independently and shown to convert to the final oxazole product under the reaction conditions, providing strong evidence for its role in the reaction pathway. mdpi.com Conversely, a potential oxazole byproduct was found to be unreactive, further solidifying the proposed mechanism. mdpi.com

Table of Research Findings on Reaction Mechanisms:

| Mechanistic Aspect | Key Findings | Relevant Compounds |

| Lewis Acid Catalysis | Zn(OTf)₂ activates the alkyne for intramolecular cyclization via an oxazoline intermediate. mdpi.com | N-propargylamides, Trifluoropyruvates |

| Radical Pathways | Initiated by the oxidation of CF₃SO₂Na to a trifluoromethyl radical in a cascade reaction. organic-chemistry.org | α,β-Unsaturated carbonyls, CF₃SO₂Na, tBuONO |

| Parr Functions (MEDT) | Identified the most nucleophilic (C4 of oxazole) and electrophilic (C7 of crotonate) centers, predicting regioselectivity. researchgate.net | 2,4-dimethyl-5-ethoxyoxazole, Ethyl 4,4,4-trifluorocrotonate |

| ELF Studies (MEDT) | Revealed a non-concerted, two-stage, one-step mechanism for the Diels-Alder reaction. researchgate.net | 2,4-dimethyl-5-ethoxyoxazole, Ethyl 4,4,4-trifluorocrotonate |

| IRC Profiles (MEDT) | Confirmed the transition state leads to the experimentally observed product and supported endo stereoselectivity. researchgate.net | 2,4-dimethyl-5-ethoxyoxazole, Ethyl 4,4,4-trifluorocrotonate |

| Transition States | The transition state for the formation of the 3,5-disubstituted isoxazole is energetically favored, explaining regioselectivity. nih.gov | Halogenoximes, CF₃-substituted alkenes |

| Reactive Intermediates | An oxazoline was identified and confirmed as a key intermediate in the Lewis acid-catalyzed synthesis of oxazoles. mdpi.com | N-propargylamides, Trifluoropyruvates |

Theoretical and Computational Investigations of 5 Ethoxy 4 Trifluoromethyl Oxazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of 5-Ethoxy-4-(trifluoromethyl)oxazole. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic landscape. irjweb.comresearchgate.net

The reactivity of oxazole (B20620) derivatives can be effectively assessed using DFT. irjweb.com For instance, the analysis of Frontier Molecular Orbitals (HOMO and LUMO) is crucial. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies and their gap are key indicators of chemical reactivity and kinetic stability. irjweb.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity, as it facilitates charge transfer interactions within the molecule. researchgate.net

In the context of Diels-Alder reactions involving similar oxazole structures, conceptual DFT (CDFT) reactivity indicators have been used to characterize the electrophilic and nucleophilic nature of the reactants. researchgate.netresearchgate.net For example, in the reaction between an ethoxyoxazole derivative and a trifluoromethyl alkene, the oxazole acts as a strong nucleophile while the alkene acts as a strong electrophile. researchgate.netresearchgate.net The regioselectivity of such reactions can be predicted by analyzing the nucleophilic and electrophilic Parr functions at the reactive sites. researchgate.netresearchgate.net

The electronic properties of related trifluoromethyl-substituted heterocyclic compounds have been investigated using quantum chemical calculations. These studies involve the computation of various parameters to understand the charge distribution and reactivity. niscpr.res.in

Key Electronic Properties from Quantum Chemical Calculations:

| Parameter | Significance |

| HOMO Energy | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and stability of the molecule. |

| Parr Functions | Predicts the most probable sites for nucleophilic and electrophilic attack. |

Density Functional Theory (DFT) Applications in Reaction Mechanism Exploration

Density Functional Theory (DFT) is a powerful tool for exploring the mechanisms of reactions involving this compound. DFT calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, which is crucial for understanding the reaction pathway. irjweb.com

For example, in Diels-Alder reactions of 5-ethoxyoxazole (B79106) derivatives, DFT at levels such as MPWB1K/6-311G(d,p) has been employed to study the mechanism and selectivity. researchgate.netresearchgate.net These studies can determine whether a reaction proceeds through a concerted or a stepwise mechanism. The analysis of the intrinsic reaction coordinate (IRC) can further elucidate the reaction pathway, for instance, by showing the sequence of bond formation. researchgate.net

DFT has also been used to investigate tautomeric equilibria in related heterocyclic systems, which can influence reactivity. mdpi.combeilstein-journals.org The presence of a trifluoromethyl group can significantly affect the preference for a particular tautomer. mdpi.com

Conformational Analysis and Energetic Landscapes

Conformational analysis of this compound is essential for understanding its three-dimensional structure and how this influences its properties and reactivity. Computational methods can be used to determine the relative energies of different conformers and the energy barriers between them, thus constructing an energetic landscape. acs.org

Reaction Mechanism Simulations and Energetic Profiles

Simulations of reaction mechanisms provide a dynamic view of how chemical transformations occur. For reactions involving oxazoles, these simulations can reveal the detailed steps of bond breaking and formation. researchgate.netresearchgate.net

The energetic profiles of these reactions, calculated using methods like DFT, show the energy changes along the reaction coordinate. researchgate.netresearchgate.net These profiles help in determining the activation energies, which are critical for predicting reaction rates. For instance, in the Diels-Alder reaction of a 5-ethoxyoxazole, the energy profiles for different regioisomeric and stereoselective pathways can be calculated to predict the major product. researchgate.net The results of these calculations often show good agreement with experimental observations. researchgate.net

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structure verification. For oxazole derivatives, DFT calculations can predict vibrational (FT-IR and Raman) and electronic (UV-Vis) spectra. researchgate.netresearchgate.net

The calculated vibrational frequencies and their assignments can be compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure. niscpr.res.in Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra, providing insights into the electronic transitions within the molecule. niscpr.res.inresearchgate.net

For related heterocyclic compounds, computational studies have successfully predicted NMR chemical shifts, which are in good agreement with experimental data, aiding in the structural elucidation. mdpi.com

Predicted Spectroscopic Data for Similar Oxazole Derivatives:

| Spectroscopic Technique | Predicted Property |

| FT-IR/Raman | Vibrational frequencies and modes |

| UV-Vis | Electronic absorption wavelengths (λmax) |

| NMR | Chemical shifts (δ) |

Future Research Directions and Emerging Trends in Trifluoromethylated Ethoxyoxazole Chemistry

Development of Novel and Atom-Economical Synthetic Routes

The demand for greener and more efficient chemical processes is driving the development of new synthetic methods for trifluoromethylated oxazoles. A primary goal is to improve atom economy, which maximizes the incorporation of atoms from the starting materials into the final product, thereby reducing waste.

Recent strategies have focused on tandem reactions, where multiple bond-forming events occur in a single pot. For example, a zinc-catalyzed tandem cycloisomerization/hydroxyalkylation of N-propargylamides with trifluoropyruvates has been developed to produce oxazoles with a CF3-substituted alcohol unit. nih.govmdpi.comresearchgate.net This method is noted for its operational simplicity, high atom economy, and tolerance of a wide range of functional groups. nih.govmdpi.comresearchgate.net Another approach involves a copper-catalyzed three-component oxidative cyclization of ketoximes, trifluoroacetic anhydride (B1165640), and arylthiols to create highly selective 4-aryl-5-(arythio)-2-trifluoromethylated oxazoles. rsc.org

Electrochemical methods are also gaining traction as a green alternative for synthesizing trifluoromethylated oxazoles. researchgate.net These methods avoid the need for harsh chemical oxidants and can be performed under mild conditions. researchgate.net One such four-component electrochemical method utilizes alkynes and sodium triflinate (NaSO2CF3) to produce CF3-oxazoles through an aminotrifluoromethylation followed by in-situ cyclization. researchgate.net

Table 1: Comparison of Modern Synthetic Routes to Trifluoromethylated Oxazoles

| Synthetic Strategy | Key Features | Advantages | Citations |

|---|---|---|---|

| Tandem Cycloisomerization/ Hydroxyalkylation | Zinc-catalyzed reaction of N-propargylamides and trifluoropyruvates. | High atom economy, operational simplicity, broad substrate scope. | nih.govmdpi.comresearchgate.net |

| Three-Component Oxidative Cyclization | Copper-catalyzed reaction of ketoximes, trifluoroacetic anhydride, and arylthiols. | High selectivity, mild conditions. | rsc.org |

| Electrochemical Synthesis | Four-component reaction involving alkynes and NaSO2CF3. | Green chemistry (avoids harsh oxidants), proceeds under mild conditions. | researchgate.net |

| Phenyliodine bis(trifluoroacetate) (PIFA) Mediated Cyclization | Oxidative cyclization of β-monosubstituted enamines. | Incorporates CF3 group from the reagent directly into the product. | acs.org |

Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations

Beyond synthesis, a significant area of future research lies in understanding and exploiting the unique reactivity of the trifluoromethylated ethoxyoxazole scaffold. The electron-withdrawing nature of the CF3 group profoundly influences the electronic properties of the oxazole (B20620) ring, opening pathways to new and unconventional chemical transformations.

One area of exploration is the Diels-Alder reaction. The reaction between 5-ethoxyoxazoles and trifluoromethylated alkenes has been studied to produce trifluoromethylated pyridine (B92270) derivatives. researchgate.netresearchgate.net The regioselectivity of these reactions is a key point of investigation, with studies indicating that the reaction between 5-ethoxy-2,4-dimethyloxazole and ethyl 4,4,4-trifluorocrotonate can be complex, yielding multiple products. researchgate.netresearchgate.net

Ring-expansion reactions also present an intriguing avenue. For instance, 2H-azirines react with trifluoroacetic anhydride under gentle conditions to yield 2-(trifluoromethyl)oxazoles, which can be further transformed into other biologically relevant heterocycles like 3-(trifluoromethyl)-1,2,4-triazines. rsc.org Researchers are also investigating the reactivity of related trifluoromethylated heterocycles, such as imidazolidin-2-ones, which can undergo condensation and rearrangement reactions to form novel fused ring systems like imidazooxazoles. researchgate.net The potential for unusual reactions, such as facile detrifluoromethylation under basic conditions, highlights the complex reactivity that warrants further study. researchgate.net

Advanced Computational Modeling for Predictive Synthesis and Reaction Design

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of reactions involving complex molecules like 5-Ethoxy-4-(trifluoromethyl)oxazole. Density Functional Theory (DFT) and other modeling techniques are being used to predict reaction outcomes, elucidate mechanisms, and design more efficient synthetic routes. nih.govnih.gov

For example, DFT studies have been employed to understand the regioselectivity of Diels-Alder reactions involving ethoxyoxazoles and trifluoromethyl alkenes. researchgate.net By calculating the energies of different reaction pathways and transition states, researchers can predict which isomers are likely to form, guiding experimental design to favor the desired product. researchgate.net Computational analysis can also probe the electronic structure of reactants to understand their nucleophilic and electrophilic character, which governs their reactivity. researchgate.net

In the context of drug discovery, computational models are used to predict the physicochemical properties and biological activity of novel trifluoromethylated oxazole derivatives. nih.govnih.gov Molecular docking studies can simulate how these molecules bind to target enzymes, helping to identify promising candidates for further development. nih.gov This predictive power allows chemists to prioritize the synthesis of compounds with the highest likelihood of success, saving time and resources.

Integration with Continuous Flow Chemistry and Automated Synthesis Technologies

The shift towards more efficient and on-demand chemical manufacturing has spurred interest in integrating the synthesis of trifluoromethylated ethoxyoxazoles with advanced technologies like continuous flow chemistry and automated synthesis. durham.ac.ukacs.org

Continuous flow reactors offer numerous advantages over traditional batch processing, including precise control over reaction parameters (temperature, pressure, residence time), enhanced safety when dealing with unstable intermediates, and the potential for straightforward scaling. beilstein-journals.orgacs.orgijpsonline.com Several studies have demonstrated the successful continuous flow synthesis of various oxazole derivatives. durham.ac.ukacs.orgijpsonline.com For instance, a fully automated mesofluidic flow reactor has been used for the rapid synthesis of 4,5-disubstituted oxazoles. durham.ac.uk Another flow process directly converts isoxazoles into oxazoles via a photochemical transposition, a transformation that can be scaled to produce gram quantities of product. acs.org The development of a flow route for introducing trifluoromethyl groups into a variety of heterocycles has also been reported, highlighting the potential for producing compounds like this compound using this technology. acs.orghes-so.ch

Automated synthesis platforms, often coupled with flow reactors, enable the rapid generation of libraries of related compounds for high-throughput screening. nih.govnih.gov These systems can automatically perform multi-step syntheses, work-ups, and purifications with minimal human intervention, dramatically accelerating the drug discovery process. nih.gov The application of these automated systems to the synthesis of diverse heterocyclic cores is an active area of research, with the goal of quickly functionalizing scaffolds with a variety of groups, including trifluoromethyl moieties. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Ethoxy-4-(trifluoromethyl)oxazole with high purity and yield?

- Methodological Answer : A common approach involves multi-step heterocyclic synthesis. For example, oxazole rings can be formed via cyclization of precursor molecules under reflux conditions. In related oxazole syntheses, DMSO has been used as a solvent with prolonged heating (18 hours) to achieve cyclization, followed by purification via column chromatography (petroleum ether/EtOAc gradients) to isolate the product . Yield optimization (e.g., ~65%) requires precise stoichiometry, controlled temperature, and efficient workup (e.g., ice-water quenching to precipitate intermediates).

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the oxazole ring structure and substituent positions (e.g., ethoxy and trifluoromethyl groups). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography can resolve ambiguous stereochemistry in crystalline derivatives. Purity is assessed via HPLC or LC-MS, with thresholds >95% typical for pharmacological studies .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

- Methodological Answer : Stability testing under varying conditions (e.g., temperature, pH, light exposure) is critical. Derivatives with electron-withdrawing groups like –CF₃ often exhibit enhanced thermal stability. Storage in inert atmospheres (argon) at –20°C in amber vials minimizes degradation. Accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) can predict shelf-life .

Advanced Research Questions

Q. What mechanistic role does the trifluoromethyl (–CF₃) group play in the biological activity of this compound derivatives?

- Methodological Answer : The –CF₃ group enhances metabolic stability and lipophilicity, improving membrane permeability. Computational studies (e.g., molecular docking) reveal that the –CF₃ group can occupy hydrophobic pockets in target proteins (e.g., STAT3 or microtubules), disrupting protein-protein interactions. In vitro assays (e.g., MCF-7 cell line inhibition) should be paired with structure-activity relationship (SAR) studies to validate this hypothesis .

Q. How can structural modifications to the oxazole core improve target selectivity in anticancer or antimicrobial applications?

- Methodological Answer : Fragment-based drug design (FBDD) allows systematic exploration of substituents. For example:

- Ethoxy group : Replace with bioisosteres like methoxy or azide to modulate solubility.

- Aromatic substituents : Introduce fluorophenyl or thienyl groups to enhance π-stacking with DNA or enzymes.

- Hybridization : Conjugate with known pharmacophores (e.g., pyrazole or triazole) to exploit synergistic effects.

Biological screening should include cytotoxicity assays (IC₅₀ determination) and selectivity indices against non-target cell lines .

Q. How should researchers address contradictions in pharmacological data (e.g., divergent IC₅₀ values across studies)?

- Methodological Answer :

Standardize assay conditions : Ensure consistent cell passage numbers, serum concentrations, and incubation times.

Validate compound integrity : Re-test stored samples for degradation via LC-MS.

Statistical rigor : Use larger sample sizes (n ≥ 5 per group) and blinded analysis to reduce bias.

Mechanistic follow-up : Employ transcriptomics or proteomics to identify off-target effects that may explain variability .

Q. What computational strategies are effective for predicting the binding affinity of this compound derivatives?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., G-quadruplex DNA or kinases).

- MD simulations : Run 100-ns trajectories to assess binding stability under physiological conditions.

- QSAR models : Train machine learning algorithms on datasets of oxazole derivatives with known bioactivity to predict novel analogs .

Q. Can this compound derivatives act synergistically with existing therapies (e.g., chemotherapy agents)?

- Methodological Answer : Synergy is evaluated via combination index (CI) assays (e.g., Chou-Talalay method). Preclinical models (e.g., 4T1 murine breast cancer) are treated with sub-therapeutic doses of the oxazole derivative and a reference drug (e.g., paclitaxel). Synergistic effects (CI < 1) suggest enhanced efficacy, while antagonism (CI > 1) warrants structural re-optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.